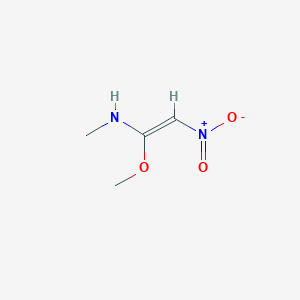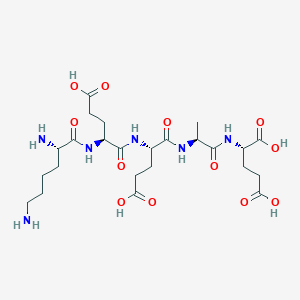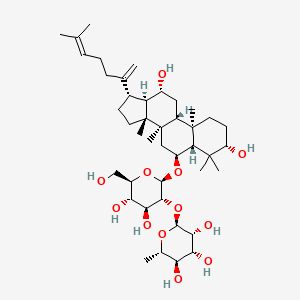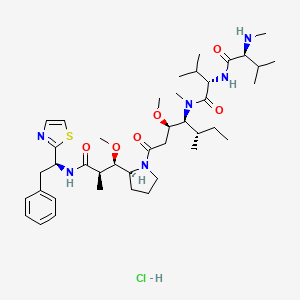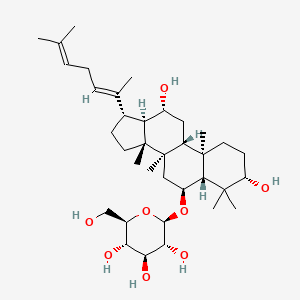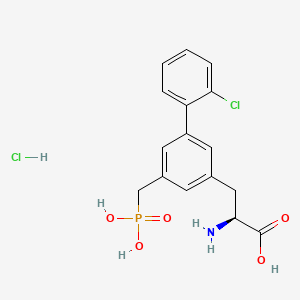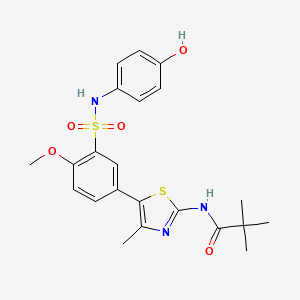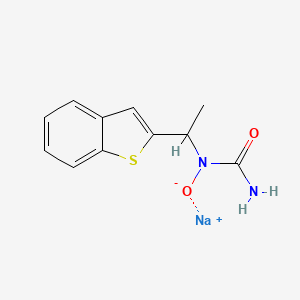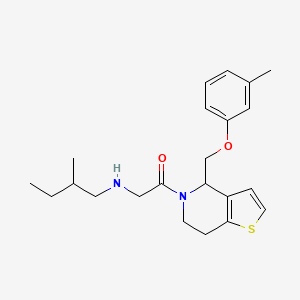
洛沙坦-d4羧酸
描述
科学研究应用
E-3174 D4 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Losartan in the body.
Metabolism: Investigating the metabolic pathways and intermediates involved in the biotransformation of Losartan.
Drug Interactions: Examining the interactions between Losartan and other compounds, including potential drug-drug interactions.
Clinical Research: Assessing the efficacy and safety of Losartan in clinical trials, particularly in patients with hypertension and related conditions
作用机制
E-3174 D4 exerts its effects by blocking the angiotensin II receptor, which is involved in regulating blood pressure and fluid balance. By inhibiting this receptor, the compound reduces the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to decreased blood pressure and improved cardiovascular function .
The molecular targets of E-3174 D4 include the angiotensin II type 1 receptor, which is found in various tissues, including the heart, kidneys, and blood vessels. The pathways involved in its mechanism of action include the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .
安全和危害
未来方向
生化分析
Biochemical Properties
Losartan-d4 Carboxylic Acid plays a significant role in biochemical reactions by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1 receptor) . This inhibition helps to reduce vasoconstriction and aldosterone secretion, leading to vasodilation, decreased blood pressure, and reduced aldosterone production . The compound interacts with various enzymes and proteins, including cytochrome P450 isoenzymes such as CYP2C9 and CYP3A4, which are involved in its metabolism .
Cellular Effects
Losartan-d4 Carboxylic Acid influences various cellular processes by blocking the AT1 receptor, which is involved in cell signaling pathways related to blood pressure regulation . This blockade results in decreased vasoconstriction and aldosterone secretion, ultimately leading to vasodilation and reduced blood pressure . Additionally, the compound affects gene expression and cellular metabolism by modulating the renin-angiotensin system .
Molecular Mechanism
The molecular mechanism of Losartan-d4 Carboxylic Acid involves its binding to the AT1 receptor, preventing angiotensin II from exerting its effects . This inhibition leads to reduced vasoconstriction and aldosterone secretion . The compound is metabolized by cytochrome P450 isoenzymes, including CYP2C9 and CYP3A4, which convert it to its active carboxylic acid form . This biotransformation is crucial for its pharmacological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Losartan-d4 Carboxylic Acid have been observed to change over time. The compound is stable under specific conditions and undergoes degradation when exposed to certain factors . Long-term studies have shown that it maintains its efficacy in reducing blood pressure and modulating the renin-angiotensin system . Its stability and degradation rates can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of Losartan-d4 Carboxylic Acid vary with different dosages. At lower doses, the compound effectively reduces blood pressure and modulates the renin-angiotensin system . At higher doses, it may cause adverse effects such as excessive vasodilation and hypotension . The optimal dosage range for achieving therapeutic effects without causing toxicity is crucial for its application in research .
Metabolic Pathways
Losartan-d4 Carboxylic Acid is involved in several metabolic pathways, primarily mediated by cytochrome P450 isoenzymes such as CYP2C9 and CYP3A4 . These enzymes convert the compound to its active carboxylic acid form, which is pharmacologically more potent . The metabolic pathways also involve the formation of intermediate metabolites, which are further processed to yield the active compound .
Transport and Distribution
The transport and distribution of Losartan-d4 Carboxylic Acid within cells and tissues involve various transporters and binding proteins . The compound is actively transported across cell membranes and distributed to different tissues, where it exerts its pharmacological effects . The distribution is influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of binding proteins .
Subcellular Localization
Losartan-d4 Carboxylic Acid is localized in specific subcellular compartments, where it interacts with its target receptors and enzymes . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors ensure that the compound reaches its intended site of action within the cell .
准备方法
The synthesis of E-3174 D4 involves the incorporation of deuterium atoms into the Losartan molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial production methods for E-3174 D4 are similar to those used for the synthesis of Losartan, with additional steps to introduce deuterium. These methods often involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final deuteration steps .
化学反应分析
E-3174 D4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, including carboxylic acid derivatives.
Reduction: Reduction reactions can convert E-3174 D4 into different reduced forms, which may have distinct pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
E-3174 D4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Losartan: The parent compound, which is also an angiotensin II receptor antagonist.
EXP3174: Another metabolite of Losartan, which has similar pharmacological properties but lacks deuterium labeling.
Valsartan: Another angiotensin II receptor antagonist, which is used to treat hypertension and related conditions.
Compared to these compounds, E-3174 D4 offers enhanced stability and distinct metabolic profiles, making it a valuable tool in scientific research .
属性
IUPAC Name |
2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-IRYCTXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670090 | |
| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246820-62-1 | |
| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




